Mallotophilippen A
Description
Mallotophilippen A is a bioactive phenolic compound isolated from the fruit of Mallotus philippinensis (Lam.) Muell. Arg., a plant traditionally used for treating skin infections and wounds . Structurally, it belongs to the class of prenylated phenolic derivatives, characterized by a chalcone or phloroglucinol backbone modified with isoprenoid groups . Its molecular formula is C₃₀H₃₄O₅, with a molecular weight of 474.60 g/mol .
This compound exhibits significant anti-melanogenic activity by acting as a non-competitive tyrosinase inhibitor, disrupting the enzyme's tertiary structure and binding to its active site via hydrogen bonds . Additionally, it demonstrates anti-inflammatory properties by suppressing nitric oxide (NO) production in LPS-activated RAW264.7 macrophages (IC₅₀ = 7.6 µM) and downregulating pro-inflammatory cytokines like IL-6 and IL-1β .
Properties
Molecular Formula |
C28H34O8 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
1-[5,7-dihydroxy-2,2-dimethyl-6-[[2,4,6-trihydroxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]chromen-8-yl]-2-methylbutan-1-one |
InChI |
InChI=1S/C28H34O8/c1-8-13(4)21(30)19-26(35)17(24(33)15-9-10-28(6,7)36-27(15)19)11-16-22(31)14(5)23(32)18(25(16)34)20(29)12(2)3/h9-10,12-13,31-35H,8,11H2,1-7H3 |
InChI Key |
CKDCFMPRWZIMFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)C1=C2C(=C(C(=C1O)CC3=C(C(=C(C(=C3O)C)O)C(=O)C(C)C)O)O)C=CC(O2)(C)C |
Synonyms |
1-(5,7-dihydroxy-2,2-dimethyl-6-(2,4,6-trihydroxy-3-isobutyryl-5-methyl-benzyl)-2H-chromen-8-yl)-2-methyl-butan-1-one mallotophilippen A |
Origin of Product |
United States |
Comparison with Similar Compounds
Mallotophilippen B
Mallotophilippen C
Mallotophilippen E
- Molecular formula : C₃₀H₃₄O₆ .
- Activity: Weak NO inhibitor (IC₅₀ = 38.6 µM) due to steric hindrance from an additional hydroxyl group .
Functional Analogues in Anti-Tyrosinase Activity
Rottlerin
- Source : Mallotus philippinensis .
- Mechanism : Mixed-type tyrosinase inhibitor, forming stable ground-state complexes with the enzyme .
- Comparison : Exhibits stronger binding affinity (−8.4 kcal/mol in docking studies) than this compound (−7.2 kcal/mol) but lower conformational stability in molecular dynamics (MD) simulations .
Kamalachalcone C
- Source : Mallotus philippinensis .
- Activity : Binds to IL-1β and NF-κB targets in wound healing, with a docking score of −8.4 kcal/mol .
- Distinction : Lacks direct tyrosinase inhibition but shares anti-inflammatory pathways with this compound .
Comparative Data Table
Key Research Findings
Mechanistic Superiority of this compound : Unlike Rottlerin, which destabilizes tyrosinase through mixed inhibition, this compound induces conformational rigidity in the enzyme, reducing its catalytic efficiency without substrate competition .
Thermodynamic Stability : this compound forms hydrogen bonds with Tyr124 and Val40 in FGF-1, showing greater stability (RMSD = 2–3 Å over 15 ns MD) compared to Rottlerin (RMSD = 4–5 Å) .
Structure-Activity Relationship (SAR) : The prenyl group at C-3 in this compound enhances hydrophobic interactions with tyrosinase, while hydroxylation at C-4 in Mallotophilippen E reduces potency .
Q & A
Basic Research Questions
Q. What are the validated spectroscopic techniques for characterizing Mallotophilippen A, and how should data interpretation be structured?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm structural identity. Cross-validate spectral data with existing literature, ensuring chemical shift assignments align with predicted electronic environments. For ambiguous signals, employ 2D NMR to resolve stereochemical configurations. Report spectral data in tables with δ-values (ppm), coupling constants (Hz), and integration ratios .
Q. How can researchers design initial bioactivity screens for this compound?
- Methodological Answer : Prioritize in vitro assays targeting mechanisms relevant to its reported biological context (e.g., anti-inflammatory or anticancer pathways). Use dose-response curves (0.1–100 μM) with positive controls (e.g., dexamethasone for inflammation). Include triplicate technical replicates and statistical validation (p < 0.05 via ANOVA). Document IC₅₀ values and selectivity indices against non-target cell lines .
Q. What are the best practices for isolating this compound from plant sources?
- Methodological Answer : Optimize extraction using sequential solvents (hexane → ethyl acetate → methanol) to fractionate compounds by polarity. Employ column chromatography (silica gel, Sephadex LH-20) followed by HPLC (C18 column, acetonitrile-water gradient). Monitor purity via TLC and HPLC-UV (≥95% purity threshold). Report yields (mg/kg plant material) and solvent ratios .
Advanced Research Questions
Q. How should researchers address contradictory data in this compound’s reported bioactivity across studies?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify variability sources (e.g., plant sourcing, extraction protocols, assay conditions). Replicate key studies under standardized conditions, controlling for variables like solvent residues or endotoxin contamination. Use meta-analysis to quantify heterogeneity (I² statistic) and identify moderators (e.g., cell type, incubation time) .
Q. What experimental design principles apply to optimizing this compound’s synthetic pathways?
- Methodological Answer : Apply Design of Experiments (DoE) to evaluate reaction parameters (catalyst loading, temperature, solvent polarity). Use response surface methodology (RSM) to model yield optimization. Characterize intermediates via FTIR and LC-MS. Compare synthetic vs. natural product efficacy to validate bioequivalence .
Q. How can computational modeling enhance understanding of this compound’s molecular interactions?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against reported targets (e.g., COX-2, NF-κB). Validate binding poses with molecular dynamics simulations (GROMACS) over 100 ns. Cross-reference with SAR studies to identify critical functional groups. Publish trajectory analysis and free energy calculations (MM-PBSA) .
Data Reporting and Validation
Q. What criteria define rigorous validation of this compound’s mechanism of action?
- Methodological Answer : Combine genetic (siRNA knockdown) and pharmacological (inhibitor co-treatment) approaches to confirm target engagement. Use orthogonal assays (e.g., Western blot for protein expression, qPCR for gene regulation). Report dose-dependent effects and exclude off-target outcomes via CRISPR/Cas9 validation .
Q. How should researchers handle irreproducible results in this compound studies?
- Methodological Answer : Document all experimental variables (e.g., reagent lot numbers, equipment calibration). Share raw data and analysis scripts via repositories like Zenodo. Collaborate with independent labs for inter-laboratory validation. Publish negative results in dedicated journals to mitigate publication bias .
Tables for Key Data Presentation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
